

Technical Support Center: Improving the Accuracy of Asphalt Binder Grading Systems

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Compound of Interest

Compound Name: Asphalt

Cat. No.: B605645

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals involved in **asphalt** binder grading. The information is designed to address specific issues that may be encountered during experimentation, ensuring more accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the Performance-Graded (PG) system for **asphalt** binders?

A1: The PG system is designed to characterize **asphalt** binders based on their performance in a range of pavement temperatures.[1][2][3] This system helps ensure that the selected binder has the appropriate properties to resist common pavement distresses like rutting at high temperatures and fatigue and thermal cracking at low and intermediate temperatures under the specific climatic conditions of the project location.[2][3][4]

Q2: How are the high and low temperature grades determined in the PG system?

A2: The high-temperature grade is determined using the Dynamic Shear Rheometer (DSR) on the original and Rolling Thin-Film Oven (RTFO) aged binder. The low-temperature grade is determined using the Bending Beam Rheometer (BBR) on the Pressure Aging Vessel (PAV) aged binder.[5]

Q3: What does the nomenclature "PG 64-22" signify?

A3: A "PG 64-22" binder is expected to perform adequately in a climate where the average 7-day maximum pavement temperature is 64°C and the minimum pavement temperature is -22°C.[1][6]

Q4: Can two binders with the same PG grade exhibit different performance in the field?

A4: Yes, it is possible for two binders with the same PG grade to perform differently.[7] The PG system is based on a set of standardized tests, but factors like the crude oil source, refining process, and the use of modifiers can influence the binder's behavior.[7]

Q5: What is the significance of the Multiple Stress Creep Recovery (MSCR) test?

A5: The MSCR test is a more advanced method for characterizing the high-temperature performance of **asphalt** binders, particularly for modified binders.[8] It provides a better indication of a binder's resistance to rutting by measuring the non-recoverable creep compliance (J_{nr}).[8][9]

Troubleshooting Guides

Dynamic Shear Rheometer (DSR) Testing

Issue: Inconsistent or variable G (complex modulus) and δ (phase angle) readings.*

- Possible Cause 1: Improper sample trimming.
 - Solution: Ensure the **asphalt** binder sample is trimmed flush with the edges of the DSR plates. Excess binder can lead to inaccurate torque measurements, while insufficient binder can result in an incorrect sample diameter.
- Possible Cause 2: Temperature instability.
 - Solution: Allow the DSR environmental chamber to fully stabilize at the target temperature before starting the test. Temperature fluctuations can significantly affect the rheological properties of the binder.
- Possible Cause 3: Incorrect gap setting.

- Solution: Verify the DSR gap is set correctly for the plate diameter being used (e.g., 1 mm for 25 mm plates, 2 mm for 8 mm plates). An incorrect gap will lead to erroneous strain calculations.

Issue: Torque value is out of the acceptable range for the instrument.

- Possible Cause 1: Incorrect test temperature or frequency.
 - Solution: Confirm that the test temperature and frequency are appropriate for the expected stiffness of the binder. For very stiff binders, consider increasing the temperature or decreasing the frequency. For very soft binders, decrease the temperature or increase the frequency.
- Possible Cause 2: Incorrect plate geometry.
 - Solution: For stiffer binders, use smaller diameter plates (e.g., 8 mm) to keep the torque within the instrument's range. For softer binders, use larger diameter plates (e.g., 25 mm).

Bending Beam Rheometer (BBR) Testing

Issue: High variability in creep stiffness (S) and m-value.

- Possible Cause 1: Poorly molded test beams.
 - Solution: Ensure the **asphalt** binder is heated to the proper pouring temperature and that the molds are clean and free of any release agent residue. Avoid entrapping air bubbles during pouring.
- Possible Cause 2: Incorrect loading.
 - Solution: Verify that the test load is being applied without impact and is maintained at the specified level throughout the test. Check the seating of the beam in the supports.
- Possible Cause 3: Inadequate temperature conditioning.
 - Solution: The test beam and the fluid in the BBR bath must be at the specified test temperature for the required duration before starting the test.

Issue: Test beam fractures during the test.

- Possible Cause: The binder is too brittle at the test temperature.
 - Solution: This may indicate that the low-temperature grade of the binder is higher than the test temperature. Verify the expected PG grade of the binder. If the issue persists, check the calibration of the BBR's load cell and displacement transducer.

Multiple Stress Creep Recovery (MSCR) Testing

Issue: Non-repeatable J_{nr} (non-recoverable creep compliance) values.

- Possible Cause 1: Insufficient sample conditioning.
 - Solution: Ensure the sample is properly conditioned at the test temperature within the DSR before initiating the MSCR test.
- Possible Cause 2: Strain is outside the linear viscoelastic range.
 - Solution: The MSCR test is designed to evaluate the non-linear response of the binder. However, if the strain levels are excessively high, it could indicate an issue with the test setup or that the binder is not suitable for the applied stress levels. Verify the test parameters and the binder's expected performance.

Quantitative Data Summary

| Test | Key Parameter | Typical Specification Limit (AASHTO M 320) | Potential for Inaccuracy |
|-----------------------|---------------------|--|--------------------------|
| DSR (Original Binder) | $G/\sin(\delta)$ | ≥ 1.00 kPa | High |
| DSR (RTFO Residue) | $G/\sin(\delta)$ | ≥ 2.20 kPa | High |
| DSR (PAV Residue) | $G^*\sin(\delta)$ | ≤ 5000 kPa | Medium |
| BBR (PAV Residue) | Creep Stiffness (S) | ≤ 300 MPa | Medium |
| BBR (PAV Residue) | m-value | ≥ 0.300 | Medium |
| MSCR (RTFO Residue) | Jnr | Varies by traffic level | High |

Experimental Protocols

Dynamic Shear Rheometer (DSR) Test (AASHTO T 315)

- Sample Preparation: Heat the **asphalt** binder until it is fluid enough to pour. Place a small amount of binder onto the lower plate of the DSR.
- Gap Setting: Lower the upper plate to the specified gap (e.g., 1 mm for 25 mm plates).
- Trimming: Trim the excess binder from the periphery of the plates.
- Temperature Conditioning: Bring the sample to the specified test temperature and allow it to equilibrate.
- Testing: Apply an oscillatory shear stress at a specified frequency (typically 10 rad/s) and measure the resulting strain and the phase angle (δ) between the stress and strain.
- Calculation: The DSR software calculates the complex modulus (G^*) and the phase angle (δ).

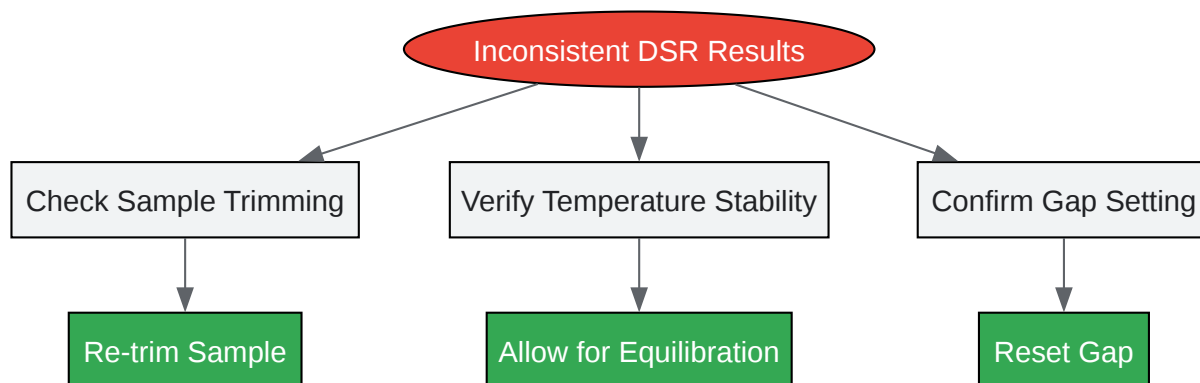
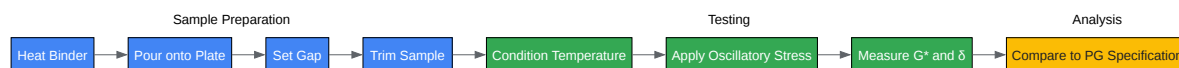
Bending Beam Rheometer (BBR) Test (AASHTO T 313)

- **Sample Preparation:** Pour the heated **asphalt** binder into molds to create small beams of specific dimensions.
- **Demolding and Conditioning:** Once cooled, demold the beams and condition them in a cold bath at the test temperature for a specified period.
- **Testing:** Place a test beam on the supports in the BBR. Apply a constant load to the midpoint of the beam for 240 seconds.
- **Measurement:** The deflection of the beam is measured over time.
- **Calculation:** The creep stiffness (S) and the m-value (the slope of the log stiffness versus log time curve) are calculated at various time points.

Multiple Stress Creep Recovery (MSCR) Test (AASHTO T 350)

- **Sample Preparation:** The sample is prepared in the DSR in the same manner as for a standard DSR test.
- **Testing:** The test consists of a series of creep and recovery cycles at two different stress levels (typically 0.1 kPa and 3.2 kPa). For each cycle, a constant stress is applied for 1 second, followed by a 9-second recovery period with zero stress.
- **Measurement:** The strain is measured throughout the creep and recovery periods.
- **Calculation:** The non-recoverable creep compliance (J_{nr}) and the percent recovery are calculated for each stress level.

Visualizations



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